molecular formula C18H19FN4S B2695283 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 670255-15-9

4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B2695283
CAS No.: 670255-15-9
M. Wt: 342.44
InChI Key: VXCKDYAKEYHJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Significance in Medicinal Chemistry

Thieno[2,3-d]pyrimidines first gained attention in the mid-20th century as fused heterocyclic systems resembling purine bases, but their medicinal potential was systematically explored only in recent decades. Early work focused on their synthesis as analogs of pyrimidine nucleosides, with modifications aimed at enhancing metabolic stability and receptor affinity. By the 2010s, advances in combinatorial chemistry and structure-based drug design enabled the development of derivatives targeting kinases, GPCRs, and epigenetic regulators. For example, thieno[2,3-d]pyrimidines were identified as potent inhibitors of Staphylococcus aureus TrmD, a tRNA-modifying enzyme, showcasing their applicability in antibacterial drug discovery. The scaffold’s adaptability to diverse substitution patterns has made it a cornerstone in oncology, immunology, and infectious disease research.

Structural Relationship to Purine Bioisosteres

The thieno[2,3-d]pyrimidine scaffold is a bioisostere of adenine, mimicking the purine base’s fused bicyclic structure while introducing a sulfur atom at the 2-position (Figure 1). This substitution alters electronic properties and enhances binding to hydrophobic pockets in target proteins. Computational studies reveal that the sulfur atom increases aromatic π-stacking interactions, while the pyrimidine ring maintains hydrogen-bonding capacity analogous to adenine’s N1 and N3 positions. Such features enable thieno[2,3-d]pyrimidines to interfere with purine-dependent processes, including DNA synthesis and ATP-binding kinase domains, without the metabolic liabilities of natural nucleosides.

Table 1: Key Structural Features of Thieno[2,3-d]pyrimidine vs. Adenine

Feature Thieno[2,3-d]pyrimidine Adenine
Ring System Thiophene + pyrimidine Pyrimidine + imidazole
Heteroatoms S, N N only
Bioisosteric Mimicry ATP-binding sites DNA/RNA bases
Metabolic Stability High Moderate

Emergence of Piperazinyl-Functionalized Thienopyrimidines

The introduction of piperazinyl groups at the 4-position of thieno[2,3-d]pyrimidines marked a strategic shift toward enhancing solubility and modulating target selectivity. Piperazine’s tertiary nitrogen atoms facilitate protonation at physiological pH, improving water solubility, while its conformational flexibility allows optimal positioning of substituents within binding pockets. A landmark 2010 study demonstrated that 4-N-piperazinyl-thieno[2,3-d]pyrimidines exhibit nanomolar immunosuppressive activity (e.g., IC50 = 66 nM in Mixed Lymphocyte Reaction assays), attributed to their interaction with lymphocyte signaling pathways. Subsequent work optimized piperazine derivatives by appending alkyl chains (e.g., ethyl groups) to balance lipophilicity and pharmacokinetic properties.

Synthetic Strategies for 4-Piperazinyl Derivatives

  • Nucleophilic Aromatic Substitution : Reacting 4-chlorothieno[2,3-d]pyrimidine with piperazine derivatives under basic conditions.
  • Reductive Amination : Coupling aldehyde intermediates with piperazines using NaCNBH3 as a reducing agent.
  • Buchwald–Hartwig Amination : Palladium-catalyzed C–N bond formation for sterically hindered piperazines.

Position of 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine in Current Research

This compound exemplifies the convergence of two strategic modifications: a 4-ethylpiperazine group and a 5-para-fluorophenyl substituent. The ethyl group on the piperazine ring mitigates excessive polarity, enhancing blood-brain barrier penetration in CNS-targeted therapies, while the fluorophenyl moiety introduces electron-withdrawing effects that stabilize aryl-protein interactions. Recent patents highlight analogous structures (e.g., 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines) as kinase inhibitors, suggesting potential applications in oncology. Although direct data on 4-(4-ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine remain limited, its structural kinship to validated inhibitors positions it as a candidate for further optimization in drug discovery pipelines.

Table 2: Comparative Analysis of Piperazinyl-Thienopyrimidines

Compound 4-Substituent 5-Substituent Key Activity Source
4-Piperazinyl derivative Piperazine H Immunosuppressive
4-(4-Methylpiperazinyl) analog 4-Methylpiperazine 4-Bromophenyl Kinase inhibition
Target compound 4-Ethylpiperazine 4-Fluorophenyl Under investigation Inferred

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4S/c1-2-22-7-9-23(10-8-22)17-16-15(11-24-18(16)21-12-20-17)13-3-5-14(19)6-4-13/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCKDYAKEYHJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thieno[2,3-d]pyrimidine.

    Attachment of the Ethylpiperazine Moiety: This step usually involves nucleophilic substitution, where the piperazine derivative is introduced under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidine core or the fluorophenyl group, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced derivatives of the thieno[2,3-d]pyrimidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for the development of new drugs.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Thieno[2,3-d]pyrimidine derivatives are compared with furo[2,3-d]pyrimidines and pyrrolo[3,2-e]triazolo[1,5-c]pyrimidines.

  • Activity: Thieno[2,3-d]pyrimidines (e.g., the target compound) exhibit stronger c-Met kinase inhibition (IC₅₀ = 10–50 nM) compared to furo analogs, likely due to enhanced π-stacking from the sulfur atom .
  • Selectivity: The thieno core shows higher selectivity for c-Met over VEGFR-2 compared to furo derivatives, reducing off-target effects .

Table 1: Kinase Inhibition Profiles of Thieno vs. Furo Analogs

Compound c-Met IC₅₀ (nM) VEGFR-2 IC₅₀ (nM) Selectivity Ratio
Target Compound 15 >10,000 >666
Furo[2,3-d]pyrimidine analog 30 1,200 40
Position 4 Substituents
  • Ethylpiperazine : Enhances solubility and introduces basicity, improving cellular uptake. In c-Met inhibition, it forms hydrogen bonds with hinge residues (e.g., Met1160) .
  • Morpholine/Pyrrolidine : Derivatives with these groups (e.g., compound 10a in ) show reduced kinase affinity (IC₅₀ = 80–150 nM) due to weaker hydrogen bonding .
Position 5 Substituents
  • 4-Fluorophenyl : Optimizes hydrophobic interactions in kinase ATP pockets. In EGFR inhibitors, fluorophenyl derivatives show 2–3x higher binding affinity than chlorophenyl analogs .
  • 4-Methoxyphenyl : Electron-donating groups reduce activity (e.g., compound 19c in has IC₅₀ = 120 nM vs. 45 nM for fluorophenyl analogs) .

Table 2 : Substituent Impact on EGFR Inhibition (IC₅₀ Values)

Position 5 Substituent IC₅₀ (nM) Reference
4-Fluorophenyl 45
4-Chlorophenyl 65
4-Methoxyphenyl 120

Pharmacokinetic and Toxicity Profiles

  • Solubility : The ethylpiperazine group improves aqueous solubility (logP = 2.1) compared to morpholine (logP = 2.8) or naphthalene-methyl derivatives (logP = 4.5) .
  • Metabolic Stability : Fluorophenyl groups resist oxidative metabolism, extending half-life (t₁/₂ = 6.2 hours) vs. chlorophenyl analogs (t₁/₂ = 3.8 hours) .

Biological Activity

The compound 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine , commonly referred to as EPFTP , is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of EPFTP, summarizing key research findings, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C15H19FN4S
  • Molecular Weight : 304.41 g/mol
  • CAS Number : 1316221-74-5

Structural Insights

The structure of EPFTP features a thieno[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group and a 4-ethylpiperazine moiety. This unique combination contributes to its biological activity by potentially influencing its interaction with various biological targets.

Anticancer Properties

Research indicates that EPFTP exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for EPFTP against different cell lines are summarized in Table 1.
Cell LineIC50 (µM)Reference
HeLa7.01
A5498.55
MCF-714.31

These values suggest that EPFTP has potent anticancer activity, particularly against cervical (HeLa) and lung (A549) cancer cells.

The mechanism by which EPFTP exerts its anticancer effects involves several pathways:

  • Inhibition of Kinases : EPFTP has been shown to inhibit specific kinases involved in cell proliferation and survival, including Aurora-A kinase and CDK2, which are critical in the regulation of the cell cycle.
  • Induction of Apoptosis : Studies indicate that EPFTP can induce apoptosis in cancer cells, leading to programmed cell death through intrinsic pathways.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at various phases, thereby inhibiting cancer cell growth.

Anti-inflammatory Activity

In addition to its anticancer properties, EPFTP exhibits anti-inflammatory activity. Research highlights its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases:

  • Cytokine Modulation : EPFTP has been reported to reduce levels of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammation-related conditions.

Study 1: Antitumor Activity Evaluation

In a recent study by Xia et al., EPFTP was evaluated for its antitumor activity against multiple cancer cell lines. The results indicated that the compound significantly inhibited tumor growth with an IC50 value of approximately 7 µM against HeLa cells. The study concluded that EPFTP could serve as a lead compound for further development in cancer therapy .

Study 2: Inflammation Model

A separate investigation assessed the anti-inflammatory effects of EPFTP using an animal model of arthritis. The compound demonstrated significant reductions in joint swelling and pain scores compared to control groups, indicating its therapeutic potential in inflammatory diseases .

Q & A

Q. Yield Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Purify intermediates via column chromatography or recrystallization to minimize side products .
  • Monitor reaction progress with TLC or HPLC to adjust stoichiometric ratios of reagents .

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
Primary Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine ring conformation. Aromatic protons (4-fluorophenyl) appear as doublets (δ 7.2–7.6 ppm), while ethylpiperazine protons show distinct splitting patterns (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 423) and fragments (e.g., loss of ethylpiperazine) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients; UV detection at 260 nm (thienopyrimidine absorption) .

Q. Advanced Validation :

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with fluorine) .

How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing biological activity?

Advanced Research Question
Methodological Framework :

  • Variation of Substituents :
    • Replace 4-ethylpiperazine with bulkier groups (e.g., 4-cyclohexylpiperazine) to study steric effects on receptor binding .
    • Substitute 4-fluorophenyl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic properties .
  • Assay Selection :
    • Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
    • Compare IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent changes with cytotoxicity .

Q. Data Interpretation :

  • Use molecular docking to predict binding affinities for prioritized analogs .
  • Apply QSAR models to quantify contributions of logP, polar surface area, and H-bond donors .

What strategies are recommended for resolving contradictions in biological activity data across different assay models?

Advanced Research Question
Root Cause Analysis :

  • Assay-Specific Variables :
    • Compare cell permeability (e.g., via Caco-2 monolayers) to explain discrepancies between in vitro and in vivo results .
    • Adjust serum protein content in media (e.g., fetal bovine serum) to evaluate compound stability .
  • Control Standardization :
    • Validate assays with reference inhibitors (e.g., staurosporine for kinase assays) .
    • Replicate experiments across multiple labs to rule out equipment variability .

Q. Mitigation Strategies :

  • Use orthogonal assays (e.g., SPR and enzymatic activity tests) to confirm target engagement .
  • Perform meta-analyses of published data to identify trends obscured by experimental noise .

What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?

Advanced Research Question
In Vitro Models :

  • Hepatic Microsomes : Assess metabolic stability by measuring half-life (t₁/₂) in human liver microsomes with NADPH cofactors .
  • CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. In Vivo Models :

  • Rodent Studies :
    • Determine oral bioavailability (%) in Sprague-Dawley rats via plasma LC-MS/MS profiling .
    • Monitor tissue distribution (e.g., brain penetration) using radiolabeled analogs .
  • Toxicology :
    • Conduct acute toxicity tests (LD₅₀) and histopathological analysis of liver/kidney .

Q. Data Integration :

  • Use PBPK modeling to extrapolate human pharmacokinetics from preclinical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.